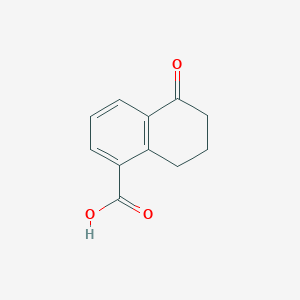

5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid

説明

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions. The official IUPAC name is 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid . This designation reflects the compound's fundamental structural components through a hierarchical naming system that prioritizes functional groups according to established precedence rules.

The systematic nomenclature begins with the naphthalene backbone as the parent structure, indicating the fused benzene ring system that forms the foundation of the molecule. The tetrahydro prefix specifically denotes the saturation of four hydrogen atoms, which occurs at positions 5, 6, 7, and 8 of the naphthalene ring system. The oxo substituent at position 5 indicates the presence of a ketone functional group, while the carboxylic acid designation at position 1 establishes the carboxyl group location.

According to chemical database classifications, this compound belongs to the broader category of naphthalenecarboxylic acids, which are organic compounds containing a naphthalene moiety with one or more carboxylic acid groups. This classification places the molecule within the benzenoid family of aromatic compounds. The systematic classification further categorizes it as a polyfunctional organic compound due to the presence of both ketone and carboxylic acid functional groups within the same molecular framework.

Chemical registration databases assign specific identification codes to ensure unambiguous compound identification. The Chemical Abstracts Service registry number for 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is 56461-21-3. Additionally, the compound carries the MFCD identifier MFCD02179285, which provides cross-referencing capabilities across multiple chemical databases.

Historical Evolution of Synonyms and Trivial Names

The compound has accumulated various synonyms and alternative names throughout its history in chemical literature and commercial applications. These naming variations reflect different approaches to describing the molecular structure and have evolved through decades of chemical research and industrial development.

Historical chemical literature has referenced this compound through several systematic variations of its IUPAC name. Alternative systematic names include permutations that emphasize different structural aspects while maintaining chemical accuracy. The compound has been referenced in chemical suppliers' catalogs and research publications under slight variations that reflect regional naming preferences or specific application contexts.

Commercial chemical suppliers have developed their own cataloging systems that sometimes employ shortened or modified names for practical purposes. These commercial designations often appear in chemical procurement databases and material safety documentation. However, the core systematic name remains consistent across major chemical suppliers and research institutions.

The evolution of nomenclature for this compound reflects broader trends in organic chemistry naming conventions. Early chemical literature may have employed less systematic approaches, but modern chemical databases have standardized on the IUPAC nomenclature system to ensure global consistency and eliminate ambiguity in chemical identification.

Molecular Formula and Structural Characteristics

The molecular formula of 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is C₁₁H₁₀O₃, indicating eleven carbon atoms, ten hydrogen atoms, and three oxygen atoms. This molecular composition yields a calculated molecular weight of 190.20 daltons, which has been consistently reported across multiple chemical databases.

The structural architecture of this molecule centers around a bicyclic naphthalene framework that has undergone partial saturation and functional group substitution. The tetrahydronaphthalene core results from the reduction of one benzene ring in the naphthalene system, specifically affecting positions 5 through 8. This partial saturation creates a cyclohexene ring fused to a benzene ring, fundamentally altering the electronic properties compared to fully aromatic naphthalene.

The ketone functionality at position 5 introduces a significant electrophilic center within the molecule. This carbonyl group affects both the electronic distribution throughout the ring system and the overall molecular geometry. The presence of the ketone creates opportunities for various chemical transformations and influences the compound's reactivity profile.

The carboxylic acid group at position 1 provides both hydrogen bonding capabilities and acidic properties to the molecule. This functional group significantly impacts solubility characteristics, intermolecular interactions, and potential for salt formation. The positioning of the carboxylic acid group on the aromatic ring maintains conjugation possibilities while providing distinct chemical behavior.

The SMILES notation for this compound is O=C(C(C=CC=C12)=C2CCCC1=O)O, which provides a linear representation of the molecular structure that can be interpreted by chemical software systems. This notation efficiently encodes the bicyclic structure, functional group positions, and connectivity patterns within the molecule.

Isomeric Relationships and Stereochemical Considerations

The structural framework of 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid presents several important isomeric relationships that illuminate the diversity of possible molecular architectures within this chemical family. Understanding these relationships provides crucial insights into structure-activity relationships and synthetic accessibility.

The most directly related positional isomer is 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, which differs only in the positioning of the carboxylic acid group. This isomer, registered under CAS number 3470-46-0, shares the identical molecular formula C₁₁H₁₀O₃ but exhibits the carboxylic acid functionality at position 2 rather than position 1. The positional difference significantly affects the electronic environment around the carboxylic acid group due to varying degrees of conjugation with the aromatic system.

| Isomer Type | Compound Name | CAS Number | Molecular Formula | Key Difference |

|---|---|---|---|---|

| Positional | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | 3470-46-0 | C₁₁H₁₀O₃ | Carboxylic acid at position 2 |

| Functional | 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 4242-18-6 | C₁₁H₁₂O₂ | Absence of ketone group |

| Structural | 1-Tetralone | 91-20-3 | C₁₀H₁₀O | Lacks carboxylic acid group |

Another significant structural relationship exists with 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS 4242-18-6), which represents the same basic carbon skeleton but lacks the ketone functionality at position 5. This compound has the molecular formula C₁₁H₁₂O₂ and demonstrates how the presence or absence of the ketone group dramatically alters both molecular properties and synthetic utility.

The tetrahydronaphthalene scaffold itself provides a foundation for understanding the broader family of related compounds. The parent tetrahydronaphthalene system, also known as tetralin, serves as a starting material for various oxidative transformations. The relationship to 1-tetralone (CAS 91-20-3) illustrates how selective oxidation can introduce ketone functionality while maintaining the basic ring structure.

Stereochemical considerations for 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid focus primarily on the conformational flexibility of the saturated ring portion. The cyclohexene ring within the tetrahydronaphthalene system can adopt different conformations, though the fused nature of the bicyclic system constrains these possibilities compared to isolated cyclohexene rings. The ketone functionality at position 5 introduces additional rigidity to the molecular framework.

The compound does not possess traditional chiral centers, eliminating concerns about optical isomerism. However, the overall molecular shape and the relative positioning of functional groups create distinct spatial arrangements that influence intermolecular interactions and crystal packing arrangements. These geometric factors become particularly important when considering solid-state properties and crystallization behavior.

The electronic effects of the functional groups create additional complexity in the isomeric landscape. The ketone and carboxylic acid groups exhibit different electronic demands and can influence each other through the aromatic system. This electronic communication affects properties such as acidity of the carboxylic acid group and the electrophilicity of the ketone carbonyl.

Conformational isomerism represents another dimension of structural diversity within this molecular framework. The saturated portion of the molecule can undergo ring flipping and other conformational changes, though these are constrained by the fused ring system. The energy barriers between different conformations and their relative stabilities contribute to the overall thermodynamic profile of the compound.

特性

IUPAC Name |

5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5H,2-3,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCHZIBXSFNHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2C(=O)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439218 | |

| Record name | 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56461-21-3 | |

| Record name | 5,6,7,8-Tetrahydro-5-oxo-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56461-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56461-21-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Starting Materials

- Naphthalene or 5,6,7,8-tetrahydronaphthalene derivatives

- 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid as an intermediate

- Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (ester intermediate)

Key Reaction Types

- Oxidation: Selective oxidation at the 5-position to form the ketone group.

- Reduction: Partial hydrogenation of naphthalene to tetrahydro derivatives.

- Carboxylation: Introduction or modification of the carboxylic acid group at the 1-position.

Representative Preparation Method

One documented approach involves starting with methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, which is synthesized by esterification of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with methanol under acid catalysis and reflux conditions. This ester is then selectively oxidized at the 5-position to introduce the oxo group, yielding methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate. Subsequent hydrolysis of the ester group under acidic or basic conditions provides the target acid, 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid + MeOH, acid catalyst, reflux | High (typically >80%) | Converts acid to methyl ester intermediate for further functionalization |

| 2 | Selective Oxidation | Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) | Moderate to good (varies 50-90%) | Introduces ketone at 5-position; conditions optimized to avoid overoxidation |

| 3 | Hydrolysis | Acidic or basic hydrolysis of ester to carboxylic acid | High (quantitative) | Converts methyl ester back to carboxylic acid, yielding the target compound |

Research Findings and Applications

- The compound serves as a versatile intermediate in pharmaceutical synthesis, notably in the preparation of drugs like Palonosetron, where its ketone and acid groups allow for diverse chemical transformations.

- Studies have shown that the compound's structure facilitates selective biological activity, potentially acting as a retinoid receptor agonist, highlighting the importance of precise synthetic control in its preparation.

- Anaerobic microbial degradation pathways of related tetrahydro-naphthalene derivatives involve reductase enzymes acting on Coenzyme A derivatives of these compounds, indicating the biochemical relevance of such structures.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Naphthalene derivatives, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, methyl ester forms |

| Key Reactions | Esterification, selective oxidation, hydrolysis, enolate-mediated cyclization |

| Common Reagents | Methanol, acid catalysts, KMnO4, CrO3, NaH, LDA, acetic anhydride, p-toluenesulfonic acid |

| Typical Yields | 50-96% depending on step and method |

| Reaction Conditions | Temperature ranges from −78°C to reflux; solvents like THF; acid/base catalysis |

| Applications | Pharmaceutical intermediates, organic synthesis, biochemical studies |

This detailed overview synthesizes current knowledge from diverse sources on the preparation of this compound, emphasizing multi-step synthetic routes, reaction conditions, and yields. The methods combine classical organic transformations with modern enolate chemistry to achieve the target compound with high selectivity and efficiency.

科学的研究の応用

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that derivatives of 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid exhibit antimicrobial properties. A study published in the Journal of Antibiotics demonstrated that certain analogs can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

3. Anticancer Research

Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms and efficacy as a chemotherapeutic agent.

Environmental Science

1. Biodegradation Studies

this compound is involved in anaerobic degradation pathways of naphthalene derivatives. Research has highlighted its role in microbial metabolic processes that break down complex aromatic compounds in contaminated environments . This application is critical for bioremediation efforts aimed at cleaning up polycyclic aromatic hydrocarbon (PAH) pollutants.

Synthetic Organic Chemistry

1. Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the synthesis of various complex molecules and pharmaceuticals due to its unique structural features . Its derivatives have been employed in the development of novel compounds with tailored biological activities.

2. Reaction Mechanisms

Studies have explored the reaction mechanisms involving this compound in cyclization reactions and other transformations. Understanding these mechanisms aids chemists in designing more efficient synthetic routes for desired products .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Antibiotics | Derivatives showed significant inhibition against bacterial strains. |

| Anti-inflammatory Effects | In vitro studies | Reduced pro-inflammatory cytokine production in human cells. |

| Anticancer Research | Cytotoxicity assays | Induced cell death in various cancer cell lines. |

| Biodegradation | Environmental Microbiology | Role in anaerobic degradation pathways of naphthalene derivatives. |

作用機序

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid involves its functional groups. The ketone and carboxylic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and solubility. The compound’s aromatic character also plays a role in its interactions with other molecules, potentially affecting its biological activity.

類似化合物との比較

Structural Analogues: Positional Isomers

Differences in the position of the oxo group significantly alter chemical and biological properties:

Impact of Oxo Position :

- The 5-oxo isomer’s ketone group at position 5 creates a conjugated system with the aromatic ring, increasing electrophilicity for nucleophilic attacks .

- The 8-oxo isomer’s ketone is distal to the carboxylic acid, reducing electronic effects but enabling steric interactions critical for receptor binding in drug design .

Functional Group Variations

Substituents like esters, methoxy groups, and sulfonyl chlorides modulate reactivity and applications:

Impact of Functional Groups :

Parent and Reduced Forms

The absence or reduction of the oxo group modifies biological activity:

Impact of Reduction :

- The parent acid (without oxo) is less reactive but critical for constructing saturated ring systems in drug scaffolds .

Key Research Findings

- Anticancer Activity : The 7-oxo isomer demonstrated IC₅₀ values <10 µM in breast cancer models due to ROS generation and apoptosis induction .

- Drug Intermediate Utility: The 8-oxo isomer’s role in Palonosetron synthesis highlights its importance in 5-HT₃ antagonist production .

- Synthetic Flexibility : Ester derivatives of the 5-oxo compound show 20–30% higher yields in Friedel-Crafts alkylation than carboxylic acid forms .

生物活性

5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid (CAS Number: 56461-21-3) is a bicyclic compound that has garnered attention for its potential biological activities. Its unique structure allows for various interactions within biological systems, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a carboxylic acid functional group and a ketone, which may contribute to its biological activity. The SMILES representation is OC(=O)c1cccc2C(=O)CCCc12, indicating the presence of aromatic rings and functional groups that can participate in various biochemical interactions .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antioxidant Properties : Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against certain bacterial strains. This could be attributed to the compound's ability to disrupt microbial cell membranes.

- Enzyme Inhibition : The compound has been explored as a potential inhibitor of various enzymes, including those involved in metabolic pathways. For instance, it may interact with dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management .

Antioxidant Activity

A study investigating the antioxidant potential of naphthalene derivatives found that this compound exhibited significant free radical scavenging activity. The results indicated an IC50 value comparable to established antioxidants like ascorbic acid, suggesting its potential application in formulations aimed at reducing oxidative stress .

Antimicrobial Efficacy

In vitro tests conducted on various bacterial strains demonstrated that the compound showed moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition Studies

Research on enzyme inhibition highlighted the compound's interaction with DPP-IV. Inhibitory assays revealed that this compound could inhibit DPP-IV activity effectively. This suggests its potential role in managing type 2 diabetes by increasing incretin levels and improving glycemic control .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established methods for synthesizing 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including cyclization and oxidation steps. For instance, commercial samples of related tetralin-carboxylic acids are often crystallized via slow evaporation from methanol solutions to ensure purity . Key intermediates may involve hydrazine hydrate or carbon disulfide for functional group transformations, though exact protocols depend on target derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety data indicate acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Researchers must use personal protective equipment (PPE), including gloves, goggles, and respiratory protection. Work should occur in well-ventilated fume hoods, and exposure to dust or aerosols must be minimized. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Q. How can researchers achieve high-purity crystallization of this compound?

Purification is commonly achieved by slow evaporation of a methanolic solution, as demonstrated in single-crystal X-ray diffraction studies. This method yields centrosymmetric dimers linked by O–H⋯O hydrogen bonds, with π-π stacking interactions stabilizing the crystal lattice .

Advanced Research Questions

Q. What crystallographic techniques resolve the molecular structure and conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 93 K) provides high-resolution data. The cyclohexane ring adopts a half-chair conformation, with deviations quantified using bond lengths (mean σ = 0.002 Å) and angles. Hydrogen bonding and π-π interactions (centroid distance: 3.831 Å) are critical for packing analysis .

Q. How should researchers address discrepancies between in vitro and in vivo toxicity data?

Follow ATSDR’s framework for substance-specific data needs, prioritizing studies that fill gaps in exposure routes (oral, inhalation) and mechanistic toxicology. Use risk-of-bias tools (e.g., randomization, allocation concealment in animal studies) to evaluate study quality and reconcile conflicting results .

Q. What computational or experimental methods optimize derivatization for enhanced bioactivity?

Methyl ester derivatives (e.g., methyl 5-oxo-5,6,7,8-tetrahydro-2-naphthalenecarboxylate) improve solubility and reactivity. Techniques like NMR and HPLC-MS validate structural modifications, while comparative studies with analogs (e.g., brominated or methoxylated naphthalenes) assess activity changes .

Q. How can researchers design low-bias animal studies to evaluate long-term toxicity?

Implement randomized dose administration and blinded outcome assessments. Follow risk-of-bias questionnaires (Table C-7) to ensure adequate allocation concealment and endpoint reporting. Prioritize endpoints identified in CERCLA Section 104(i)(5), such as organ-specific toxicity and carcinogenicity .

Methodological Considerations

- Structural Analysis : Combine SC-XRD with DFT calculations to correlate experimental bond lengths/angles with theoretical models .

- Data Gaps : Use PubMed/MEDLINE search strings (e.g., Naphthalenes/toxicity OR Polycyclic Aromatic Hydrocarbons/pharmacokinetics) to identify understudied endpoints .

- Synthesis Optimization : Explore green chemistry approaches (e.g., solvent-free reactions) to improve yield and sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。